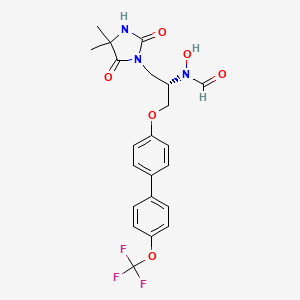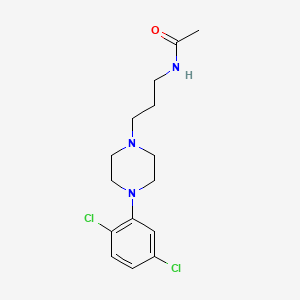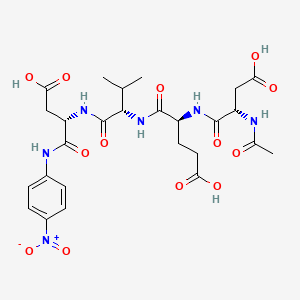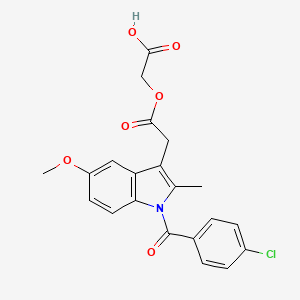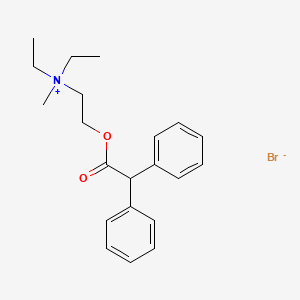
Adiphenine methyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
化学反応の分析
CHEMBL2377385は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがある。
還元: この反応は、水素の添加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがある。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なる。
科学研究における用途
CHEMBL2377385は、以下を含む幅広い科学研究用途を持っています。
化学: ムスカリン受容体リガンドの構造活性相関を研究するためのツール化合物として使用される。
生物学: ムスカリン受容体を含む細胞シグナル伝達経路の調査に使用される。
医学: 喘息や慢性閉塞性肺疾患などのムスカリン受容体機能不全に関連する疾患の治療における潜在的な治療用途。
科学的研究の応用
CHEMBL2377385 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptor ligands.
Biology: Employed in the investigation of cellular signaling pathways involving muscarinic receptors.
Medicine: Potential therapeutic applications in the treatment of diseases related to muscarinic receptor dysfunction, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting muscarinic receptors
作用機序
CHEMBL2377385の作用機序は、ムスカリン受容体、特にM3受容体との相互作用を含む。受容体から[3H] N-メチルスコロポラミンを置換するため、結合親和性が示される。 この相互作用は、受容体の活性を調節し、さまざまな細胞シグナル伝達経路に影響を与える .
類似の化合物との比較
CHEMBL2377385は、他のムスカリン受容体リガンドと比較することができます。類似の化合物には以下が含まれます。
CHEMBL2377386: 構造がわずかに異なる別のムスカリン受容体リガンド。
CHEMBL2377387: 結合親和性は似ているが、薬物動態特性が異なる化合物。
CHEMBL2377385の独自性は、M3受容体に対する特異的な結合親和性と選択性にあり、研究および潜在的な治療用途における貴重なツールとなっています .
類似化合物との比較
CHEMBL2377385 can be compared with other muscarinic receptor ligands. Similar compounds include:
CHEMBL2377386: Another muscarinic receptor ligand with a slightly different structure.
CHEMBL2377387: A compound with similar binding affinity but different pharmacokinetic properties.
The uniqueness of CHEMBL2377385 lies in its specific binding affinity and selectivity for the M3 receptor, making it a valuable tool in research and potential therapeutic applications .
準備方法
CHEMBL2377385の調製方法は、一般的に生物活性分子の製造に使用される合成経路と反応条件を含みます。 CHEMBL2377385の合成に関する具体的な詳細は容易に入手できませんが、類似の化合物を合成する一般的な方法は、保護基の使用、官能基の選択的変換、クロマトグラフィーなどの精製技術を含む、多段階有機合成です .
特性
CAS番号 |
6113-04-8 |
|---|---|
分子式 |
C21H28BrNO2 |
分子量 |
406.4 g/mol |
IUPAC名 |
2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WMUOPJLADBOCIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
外観 |
Solid powder |
Key on ui other cas no. |
6113-04-8 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



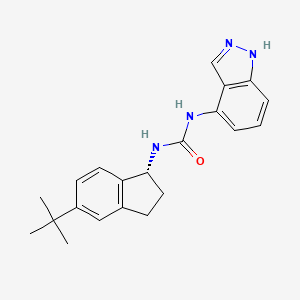
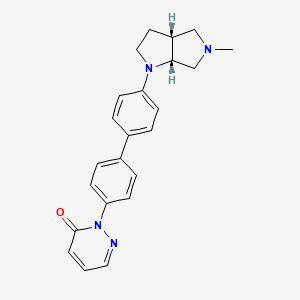
![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride](/img/structure/B1664302.png)
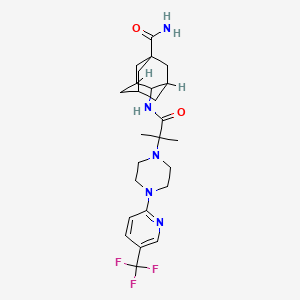
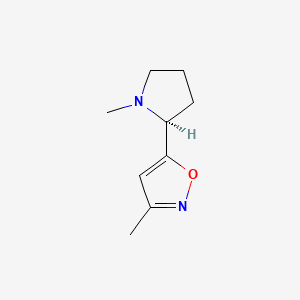
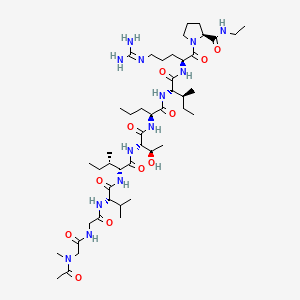
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)
